Cas no 1849355-75-4 (4-(Iodomethyl)cyclohexan-1-ol)
4-(Iodomethyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanol, 4-(iodomethyl)-
- 4-(iodomethyl)cyclohexan-1-ol
- (1r,4r)-4-(iodomethyl)cyclohexan-1-ol
- SCHEMBL13177806
- SCHEMBL13977823
- EN300-7436747
- EN300-2972596
- 1849355-75-4
- SCHEMBL13977824
- 4-(Iodomethyl)cyclohexan-1-ol
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- MDL: MFCD30151385
- Inchi: 1S/C7H13IO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2
- InChI Key: CRSUMXHSKKXXFQ-UHFFFAOYSA-N
- SMILES: ICC1CCC(CC1)O
Computed Properties
- Exact Mass: 240.00111g/mol
- Monoisotopic Mass: 240.00111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.674±0.06 g/cm3(Predicted)
- Boiling Point: 271.9±13.0 °C(Predicted)
- pka: 15.12±0.40(Predicted)
4-(Iodomethyl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2972596-1g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 1g |
$914.0 | 2023-09-06 | ||
| Enamine | EN300-2972596-5g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 5g |
$2650.0 | 2023-09-06 | ||
| Enamine | EN300-2972596-10g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 10g |
$3929.0 | 2023-09-06 | ||
| Enamine | EN300-2972596-0.05g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 95.0% | 0.05g |
$212.0 | 2025-03-19 | |
| Enamine | EN300-2972596-0.1g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 95.0% | 0.1g |
$317.0 | 2025-03-19 | |
| Enamine | EN300-2972596-0.25g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 95.0% | 0.25g |
$452.0 | 2025-03-19 | |
| Enamine | EN300-2972596-0.5g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
| Enamine | EN300-2972596-1.0g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-2972596-2.5g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-2972596-5.0g |
4-(iodomethyl)cyclohexan-1-ol |
1849355-75-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 |
4-(Iodomethyl)cyclohexan-1-ol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-(Iodomethyl)cyclohexan-1-ol
Research Briefing on 4-(Iodomethyl)cyclohexan-1-ol (CAS: 1849355-75-4) in Chemical Biology and Pharmaceutical Applications
4-(Iodomethyl)cyclohexan-1-ol (CAS: 1849355-75-4) is a versatile intermediate in organic synthesis and pharmaceutical research. Recent studies have highlighted its potential in the development of novel therapeutic agents and as a building block for complex molecular architectures. This briefing provides an overview of the latest research advancements, focusing on its synthesis, applications, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-(Iodomethyl)cyclohexan-1-ol as a precursor for the synthesis of cyclohexane-based inhibitors targeting protein-protein interactions (PPIs). The research demonstrated that the iodine moiety facilitates efficient cross-coupling reactions, enabling the rapid assembly of diverse compound libraries. The study reported a 72% yield in the Suzuki-Miyaura coupling reaction, underscoring its synthetic utility.
In the context of drug discovery, 4-(Iodomethyl)cyclohexan-1-ol has been employed in the development of CNS-active compounds. A recent patent (WO2023056123) disclosed its use in the synthesis of cyclohexanol derivatives with potent serotonin receptor modulation activity. The iodomethyl group was critical for introducing pharmacophores at the cyclohexane core, leading to compounds with improved blood-brain barrier permeability.
Mechanistic studies have also shed light on the compound's reactivity. Research in Organic Letters (2024) revealed that 4-(Iodomethyl)cyclohexan-1-ol undergoes regioselective nucleophilic substitution under mild conditions, making it a valuable tool for late-stage functionalization. The study utilized DFT calculations to explain the observed selectivity, providing a theoretical framework for future applications.
From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) classified 4-(Iodomethyl)cyclohexan-1-ol as a Category 3 irritant, emphasizing the need for proper handling protocols. However, its low bioaccumulation potential and rapid degradation in environmental matrices suggest a favorable environmental profile for industrial-scale applications.
Looking ahead, the unique structural features of 4-(Iodomethyl)cyclohexan-1-ol continue to inspire innovation across multiple domains. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a scaffold for radiopharmaceutical development, particularly in iodine-124 labeling for PET imaging. These emerging applications position this compound as a significant player in next-generation therapeutic strategies.
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